3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción
3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a thieno[2,3-d]pyrimidine-2,4-dione core. This core is substituted at position 3 with a 4-chlorophenyl group, at positions 5 and 6 with methyl groups, and at position 1 with a 4-nitrobenzyl moiety.
Synthesis of such derivatives typically involves multi-step protocols, including cyclocondensation of substituted oxazine-diones with aromatic aldehydes and amines under alkaline conditions, yielding target compounds in moderate to high yields (46%–86%) . Characterization relies on NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemical integrity .
Propiedades
Número CAS |
687580-87-6 |
|---|---|
Fórmula molecular |
C21H16ClN3O4S |
Peso molecular |
441.89 |
Nombre IUPAC |
3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16ClN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-9-5-15(22)6-10-16)21(27)23(20)11-14-3-7-17(8-4-14)25(28)29/h3-10H,11H2,1-2H3 |
Clave InChI |
OVKVGZCBQNCSBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)C |
Solubilidad |
not available |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Antimicrobial Activity
- 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione This compound exhibits potent antimicrobial activity against Staphylococcus aureus (MIC = 2 µg/mL), surpassing reference drugs Metronidazole and Streptomycin. It also shows moderate activity against Pseudomonas aeruginosa and Candida albicans. However, alkylation at position 1 (e.g., with benzyl chlorides) reduces efficacy. For example, the 4-methylbenzyl-substituted derivative retains activity (MIC = 4 µg/mL against S. aureus), but chloroacetamide derivatives show further diminished potency .
- However, steric bulk from the nitro group could hinder membrane penetration, offsetting gains in potency .
Anticancer Activity
- Target Compound
The 4-nitrobenzyl group likely increases molecular weight (~480–500 g/mol) and logP (>6), which may enhance lipophilicity but reduce aqueous solubility (logSw ≈ -6) . Such properties could limit bioavailability in vivo despite in vitro potency.
Physicochemical Properties
*Estimated based on structural analogs. †Predicted using QSPR models.
Key observations:
- The nitro group in the target compound increases logP by ~1.5 units compared to methyl or benzyl substituents, correlating with higher lipophilicity .
- Reduced polar surface area (PSA) in nitro-substituted derivatives (~90 Ų vs. ~110 Ų in hydroxylated analogs) may improve blood-brain barrier penetration but worsen solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
